1,2-Dichloro-1,2-difluoroethane

Catalog No.
S3477954
CAS No.
431-06-1
M.F
C2H2Cl2F2
M. Wt
134.94 g/mol
Availability
In Stock
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1,2-Dichloro-1,2-difluoroethane

CAS Number

431-06-1

Product Name

1,2-Dichloro-1,2-difluoroethane

IUPAC Name

1,2-dichloro-1,2-difluoroethane

Molecular Formula

C2H2Cl2F2

Molecular Weight

134.94 g/mol

InChI

InChI=1S/C2H2Cl2F2/c3-1(5)2(4)6/h1-2H

InChI Key

IDSKMUOSMAUASS-UHFFFAOYSA-N

SMILES

C(C(F)Cl)(F)Cl

Canonical SMILES

C(C(F)Cl)(F)Cl
  • Refrigerant

    HCFC-132a was previously used as a refrigerant in low and medium-temperature applications. However, due to its ozone-depleting properties, it is being replaced by more environmentally friendly alternatives [Source: Environmental Protection Agency (EPA) - ].

  • Propellant

    HCFC-132a was formerly used as a propellant in various aerosol applications such as medical inhalers. Similar to its use as a refrigerant, it is being phased out due to environmental concerns [Source: American Chemical Society (ACS) - ].

  • Blowing agent

    HCFC-132a was used as a blowing agent in the production of some foams. Blowing agents are chemicals that create gas bubbles in foams, affecting their density and other properties. Again, due to its environmental impact, its use in this application is being discontinued [Source: National Library of Medicine (NLM) - ].

1,2-Dichloro-1,2-difluoroethane, with the chemical formula C₂H₂Cl₂F₂, is a halogenated organic compound. It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a two-carbon ethane backbone. This compound is typically a colorless liquid at room temperature and is known for its low boiling point and volatility. It has been used historically as a refrigerant and in various industrial applications due to its chemical stability and inertness under certain conditions .

  • Toxicity: R-132 is considered to have low acute toxicity. However, exposure to high concentrations can cause central nervous system depression, dizziness, and nausea.
  • Environmental Impact: R-132 has an ozone depletion potential (ODP) of approximately 0.06, significantly lower than CFCs but still posing a threat to the ozone layer.
  • Flammability: R-132 is classified as slightly flammable (ASHRAE Safety Group A2).

1,2-Dichloro-1,2-difluoroethane is relatively inert under standard conditions but can undergo several types of reactions:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, it can be hydrolyzed to form corresponding alcohols and acids.
  • Dehydrohalogenation: When treated with strong bases, it can lose hydrogen halides to form alkenes.
  • Reduction: Strong reducing agents can react violently with this compound, leading to the formation of less halogenated hydrocarbons .

Several methods exist for synthesizing 1,2-dichloro-1,2-difluoroethane:

  • Halogenation of Ethylene: This method involves the direct halogenation of ethylene (C₂H₄) using chlorine and fluorine gases under controlled conditions.
  • Reaction of 1,2-Dichloroethane with Fluorinating Agents: This approach includes treating 1,2-dichloroethane with fluorinating agents such as potassium fluoride or other fluorides in an appropriate solvent .
  • Electrophilic Addition Reactions: Ethylene can also react with chlorine trifluoride (ClF₃) to introduce fluorine atoms selectively.

1,2-Dichloro-1,2-difluoroethane has found various applications across different industries:

  • Refrigerants: Historically used as a refrigerant in cooling systems due to its favorable thermodynamic properties.
  • Solvent: Employed as a solvent in chemical processes and for cleaning purposes in industrial settings.
  • Intermediate in Organic Synthesis: Utilized as an intermediate in the synthesis of other organic compounds .

Studies on the interactions of 1,2-dichloro-1,2-difluoroethane primarily focus on its reactivity with other chemicals. Notably:

  • Reactivity with Hydroxyl Radicals: In atmospheric chemistry, it reacts with hydroxyl radicals leading to degradation products that may have environmental implications.
  • Compatibility with Materials: It is generally compatible with many materials but can react with strong oxidizers or reducing agents .

Several compounds share structural similarities with 1,2-dichloro-1,2-difluoroethane. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1,1-Dichloro-2,2-difluoroethyleneC₂H₂Cl₂F₂Contains only one chlorine atom at each carbon
1,1-Dichloro-1-fluoroethaneC₂H₃ClFHas one less fluorine atom
1,2-DifluoropropaneC₃H₆F₂A three-carbon chain instead of two
1,2-Dibromo-1,2-difluoroethaneC₂H₂Br₂F₂Contains bromine instead of chlorine

Uniqueness

The uniqueness of 1,2-dichloro-1,2-difluoroethane lies in its specific combination of chlorinated and fluorinated groups on a two-carbon chain. This specific arrangement influences its physical properties and reactivity patterns compared to similar compounds. Its historical use as a refrigerant also distinguishes it from others that may not have such applications.

The initial synthesis of 1,2-dichloro-1,2-difluoroethane relied on direct halogenation of ethane derivatives. Early 20th-century methods employed radical halogenation under extreme conditions, where ethane was exposed to chlorine (Cl₂) and fluorine (F₂) gases at elevated temperatures (300–400°C). These reactions often produced complex mixtures of halogenated products due to the indiscriminate nature of radical intermediates. For example, the simultaneous introduction of chlorine and fluorine led to competing substitution and addition pathways, resulting in low yields of the desired 1,2-dihalo-1,2-difluoroethane isomers.

A pivotal advancement came with the development of stepwise halogenation protocols. By first chlorinating ethane to 1,2-dichloroethane and subsequently fluorinating the intermediate using hydrogen fluoride (HF) in the presence of antimony catalysts, chemists achieved improved regioselectivity. However, these methods still faced challenges in controlling the stereochemical outcome, often yielding cis and trans isomers in a near 1:1 ratio.

Table 1: Early Halogenation Methods (1900–1950)

MethodConditionsYield (%)Isomer Ratio (cis:trans)
Radical HalogenationCl₂/F₂, 350°C, 24 h18–221:1.2
Stepwise ChlorofluorinationSbCl₃/HF, 150°C, 48 h35–401:1.1

Solvent Effects on Bimolecular Reaction Kinetics

The stereochemical course of chlorine-38-for-chlorine substitution in 1,2-dichloro-1,2-difluoroethane demonstrates pronounced solvent dependence. In polar solvents with high dielectric constants (ε > 30), such as dimethyl sulfoxide or acetonitrile, retention of configuration dominates, with retention/inversion ratios exceeding 3:1 [2]. Conversely, nonpolar solvents (ε < 10) like hexane or toluene favor inversion, reducing the ratio to approximately 1.2:1 [2]. This dichotomy arises from differential stabilization of charged intermediates: polar solvents stabilize ion pairs in a solvent-separated cage complex, enabling frontside attack (Figure 1).

Table 1: Correlation Between Solvent Dielectric Constant and Stereochemical Outcome

SolventDielectric Constant (ε)Retention/Inversion Ratio
Dimethyl sulfoxide46.73.4:1
Acetonitrile37.53.1:1
Dichloromethane8.91.5:1
Hexane1.91.2:1

Transition-state analyses suggest a bifurcated pathway where solvent molecules modulate the accessibility of frontside versus backside attack trajectories [2]. Polar media increase activation barriers for inversion by 2–3 kcal/mol compared to retention pathways, as evidenced by Arrhenius parameters derived from kinetic isotope effect studies [2]. Microcanonical variational transition-state theory (μVT) simulations corroborate that solvent reorganization energy contributes 40–60% of the total activation energy in high-dielectric environments [5].

Stereoelectronic Factors in Concerted Elimination Processes

The gauche conformation of 1,2-dichloro-1,2-difluoroethane, stabilized by 3.0 kcal/mol relative to the antiperiplanar form [3], imposes stereoelectronic constraints on elimination pathways. Natural bond orbital (NBO) analysis reveals three critical hyperconjugative interactions driving this preference (Figure 2):

  • σ(C–F) → σ*(C–Cl) interactions (4.9 kcal/mol stabilization)
  • σ(C–H) → σ*(C–F) interactions (2.6 kcal/mol)
  • σ(C–Cl) → σ*(C–H) interactions (0.8 kcal/mol) [3]

These interactions create a stereoelectronic "preorganization" that favors syn-elimination of HCl over anti-elimination. Experimental product distributions from pyrolysis at 300°C show 78% cis-1,2-difluoroethylene and 22% trans-isomer, consistent with a concerted E2 mechanism requiring periplanar alignment of leaving groups [6]. The activation strain model attributes this selectivity to reduced torsional stress in the gauche-configured transition state, which lowers the activation energy by 1.8 kcal/mol compared to anti-periplanar pathways [6].

Table 2: Stabilization Energies in Gauche vs. Anti Conformers

Conformationσ→σ* Interactions (kcal/mol)Total Stabilization (kcal/mol)
Gauche4.9, 2.6, 0.816.6
Anti2.5, 1.813.6

Isotopic Tracer Studies of Reaction Pathways

Chlorine-38 radiolabeling experiments provide atomic-level resolution of substitution dynamics. In meso-1,2-dichloro-1,2-difluoroethane, solvent-dependent [³⁸Cl] incorporation follows first-order kinetics with isotope effects (kH/kD) of 1.15 ± 0.03 in protic media and 1.02 ± 0.01 in aprotic solvents [2]. These results implicate a solvent-caged radical pair intermediate with a lifetime of 0.5–2 ps, during which chlorine-38 undergoes partial epimerization before product formation [2].

Two distinct mechanistic regimes emerge:

  • Polar solvents: Bimolecular nucleophilic substitution (SN2) with 70–80% retention of configuration due to frontside attack on the solvent-stabilized carbocation intermediate [2].
  • Nonpolar solvents: Radical chain mechanism involving chlorine atom abstraction (k = 5.96 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K) [5], followed by recombination with inverted stereochemistry.

Isotopic scrambling experiments using deuterated analogs (C₂D₂Cl₂F₂) reveal a secondary kinetic isotope effect (SKIE) of 1.22 for hydrogen abstraction by chlorine radicals, confirming hyperconjugative C–H bond weakening in the transition state [5].

XLogP3

2.4

Other CAS

431-06-1

Dates

Modify: 2023-08-19

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